4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide
Overview
Description
Bosentan Related Compound C is an impurity of Bosentan.
Scientific Research Applications
Molecular Structure and Properties
The compound has been studied for its molecular structure and properties. Kaur et al. (2012) examined its crystal structure, revealing a U-shaped channel around a chain of twisted pyrimidine rings, stabilized by various hydrogen bonds and weak intermolecular interactions (Kaur et al., 2012). Additionally, Balu and Gopalan (2013) investigated its crystal structure, focusing on the π–π interactions and hydrogen bonding within the molecule (Balu & Gopalan, 2013).
Pharmaceutical Synthesis and Control
Jatczak et al. (2016) developed a method for the synthesis control of this compound, employing ultra-high performance liquid chromatography (UHPLC) to ensure adequate sensitivity, reproducibility, and selectivity during the synthetic stages (Jatczak et al., 2016).
Chemical Nucleases and Coordination Compounds
Macías et al. (2006) explored its reaction with Cu(II) salts, yielding coordination compounds with distorted tetrahedral geometry. These compounds acted as chemical nucleases, generating reactive oxygen species (Macías et al., 2006).
Photophysicochemical Properties
Öncül et al. (2021) synthesized novel compounds including this sulfonamide and investigated their photophysical and photochemical properties, highlighting their potential in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Bioactivity Studies
Gul et al. (2016) conducted bioactivity studies on similar sulfonamide compounds, assessing their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
properties
IUPAC Name |
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H52N10O10S2/c1-51(2,3)33-19-23-35(24-20-33)73(63,64)61-43-41(71-39-17-11-9-15-37(39)67-7)49(59-47(57-43)45-53-27-13-28-54-45)69-31-32-70-50-42(72-40-18-12-10-16-38(40)68-8)44(58-48(60-50)46-55-29-14-30-56-46)62-74(65,66)36-25-21-34(22-26-36)52(4,5)6/h9-30H,31-32H2,1-8H3,(H,57,59,61)(H,58,60,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCTRNSPLUHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCOC4=NC(=NC(=C4OC5=CC=CC=C5OC)NS(=O)(=O)C6=CC=C(C=C6)C(C)(C)C)C7=NC=CC=N7)OC8=CC=CC=C8OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H52N10O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
CAS RN |
1097263-60-9 | |
Record name | 1,2-Bis((6-(4-(tert-butyl)phenylsulfonamido)-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-yl)oxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097263609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-BIS((6-(4-(TERT-BUTYL)PHENYLSULFONAMIDO)-5-(2-METHOXYPHENOXY)-(2,2'-BIPYRIMIDIN)-4-YL)OXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E37Q2R85EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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